2-Dimethylamino-2-phenylacetophenone hydrochloride hemihydrate
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Overview
Description
2-Dimethylamino-2-phenylacetophenone hydrochloride hemihydrate is a chemical compound with the molecular formula C16H17NO·ClH·1/2H2O. It is a crystalline solid that is used in various chemical and pharmaceutical applications .
Preparation Methods
The synthesis of 2-Dimethylamino-2-phenylacetophenone hydrochloride hemihydrate involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde. The reaction mixture is refluxed on a steam bath for 2 hours, followed by filtration and crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Dimethylamino-2-phenylacetophenone hydrochloride hemihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Scientific Research Applications
2-Dimethylamino-2-phenylacetophenone hydrochloride hemihydrate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other complex organic compounds.
Biology: It is used in biochemical assays and studies involving enzyme interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Dimethylamino-2-phenylacetophenone hydrochloride hemihydrate involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration and the nature of the target molecule .
Comparison with Similar Compounds
2-Dimethylamino-2-phenylacetophenone hydrochloride hemihydrate can be compared with similar compounds such as:
2-Dimethylamino-2-phenylacetophenone: Lacks the hydrochloride and hemihydrate components.
2-Dimethylamino-2-phenylpropanone: Similar structure but with a different functional group.
2-Dimethylamino-2-phenylbutanone: Contains an additional carbon in the alkyl chain. These compounds share similar chemical properties but differ in their reactivity and applications.
Properties
CAS No. |
1633-40-5 |
---|---|
Molecular Formula |
C16H18ClNO |
Molecular Weight |
275.77 g/mol |
IUPAC Name |
dimethyl-(2-oxo-1,2-diphenylethyl)azanium;chloride |
InChI |
InChI=1S/C16H17NO.ClH/c1-17(2)15(13-9-5-3-6-10-13)16(18)14-11-7-4-8-12-14;/h3-12,15H,1-2H3;1H |
InChI Key |
VUXWILCYNVUJMB-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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